molecular formula C15H15NO5 B15216500 (R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

Cat. No.: B15216500
M. Wt: 289.28 g/mol
InChI Key: YMQHLGRWESEVBP-CYBMUJFWSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the furan ring through a series of coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction of the benzyloxycarbonyl group yields the free amino acid.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its unique structure allows for the exploration of binding affinities and reaction mechanisms.

Medicine

In medicine, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The furan ring can participate in π-π interactions, enhancing binding affinity to aromatic residues in proteins. The amino group can form hydrogen bonds, contributing to the overall stability of the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
  • ®-2-(((Methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
  • ®-2-(((Benzyloxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Uniqueness

®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research. Its furan ring distinguishes it from similar compounds with different aromatic systems, providing unique reactivity and binding properties.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

(2R)-3-(furan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H15NO5/c17-14(18)13(8-12-6-7-20-9-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2,(H,16,19)(H,17,18)/t13-/m1/s1

InChI Key

YMQHLGRWESEVBP-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=COC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=COC=C2)C(=O)O

Origin of Product

United States

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